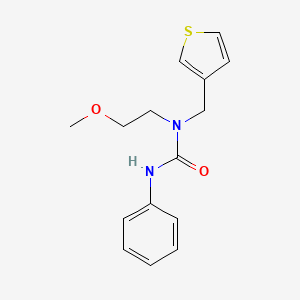

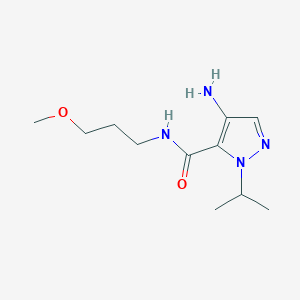

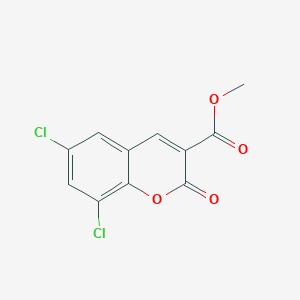

![molecular formula C29H29N3O3 B2545423 N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide CAS No. 1922855-81-9](/img/structure/B2545423.png)

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asymmetric Cyclopropanation and Enantioselectivity

The research presented in the first paper discusses a method for synthesizing functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This process is noted for its high diastereoselective and enantioselective capabilities. The study delves into the factors influencing enantioselectivity, revealing that the use of cyclic N-(arylsulfonyl)amino acids as ligands and the presence of specific electron-withdrawing and electron-donating groups significantly enhance enantioselectivity. Additionally, the choice of solvent, such as pentane, plays a role in the process's efficiency. This research contributes to the practical enantioselective synthesis of amino acid derivatives, which are valuable in various chemical and pharmaceutical applications .

Novel Synthesis of α-Disubstituted α-Amino Acids

The second paper introduces a novel method for synthesizing α,α-disubstituted α-amino acids through the dibenzylation of 2-phenyl-2-oxazolin-5-one using magnesium methyl carbonate (MMC) and benzylhalides. This one-step reaction results in the formation of 4,4-dibenzyl-2-phenyl-2-oxazolin-5-ones, which can be hydrolyzed to yield the desired amino acids. The simplicity and convenience of this method make it a significant advancement in the synthesis of complex amino acid derivatives, which are crucial building blocks in the design of bioactive compounds and pharmaceuticals .

Anticancer Activities of N-(4′-Nitrophenyl)-l-Prolinamides

In the third paper, the focus is on the synthesis and evaluation of the anticancer activities of N-(4′-substituted phenyl)-l-prolinamides. The synthesis involves a two-step process starting with the condensation of p-fluoronitrobenzene with l-proline, followed by amidation to produce l-prolinamides. These compounds exhibit significant cytotoxicities against various human carcinoma cell lines, with some derivatives showing better antineoplastic potencies than the standard 5-fluorouracil. The study highlights the potential of l-prolinamides as broad-spectrum anti-cancer agents and discusses the structure-activity relationships that contribute to their efficacy .

Aplicaciones Científicas De Investigación

Asymmetric Cyclopropanation and Enantioselective Synthesis

Research has demonstrated the utility of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes for the synthesis of functionalized cyclopropanes. This method is highly diastereoselective and enantioselective, optimized using cyclic N-(arylsulfonyl)amino acids as ligands. Such processes have implications in the practical enantioselective synthesis of various stereochemical compounds (Davies et al., 1996).

Catalysis in Aldol Reactions

L-Prolinamide derivatives, prepared from l-proline and simple aliphatic and aromatic amines, have been found to be active catalysts for direct aldol reactions, showcasing moderate to high enantioselectivities. This research suggests a new strategy in the design of organic catalysts for asymmetric aldol reactions, relevant to the synthesis of complex organic molecules (Tang et al., 2004).

Electrochemical Synthesis of Carboxylic Acids

The fixation of carbon dioxide through electrochemical methods, yielding carboxylic acids, has been explored as a sustainable synthesis route. This research highlights the versatility of compounds similar to N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide in carbon-carbon bond-forming reactions for the synthesis of valuable chemical intermediates (Senboku, 2021).

Synthesis of Optically Active Polymers

N-Vinylbenzyl-L-amino acids have been synthesized and polymerized to form optically active polymers, demonstrating the potential of such compounds in material science for creating polymers with specific optical activities. This method retains the functionality of amino acids without racemization, suggesting applications in the synthesis of biomaterials (Narita & Akiyama, 1974).

Drug Delivery Systems

The synthesis of ionic liquid monomers and their intercalation into montmorillonite for copolymerization with methacrylic acid (MAA) has been explored for creating pH-sensitive positive charge nanocomposites. These materials, characterized for their structure and drug release profiles, illustrate the application of similar compounds in the development of advanced drug delivery systems (Mahkam et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-N-[4-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-3-21-8-10-23(11-9-21)19-32-26(16-17-27(32)33)29(35)31-25-14-12-24(13-15-25)28(34)30-18-22-6-4-20(2)5-7-22/h3-15,26H,1,16-19H2,2H3,(H,30,34)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJNPVGKLVRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3CCC(=O)N3CC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

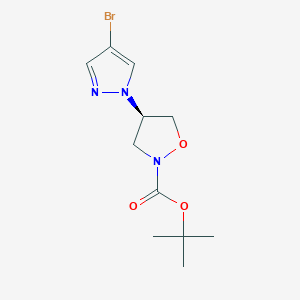

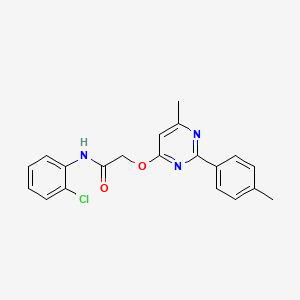

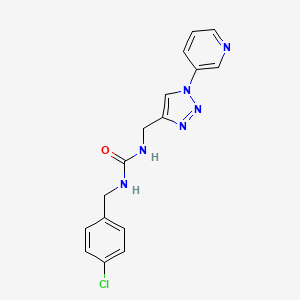

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

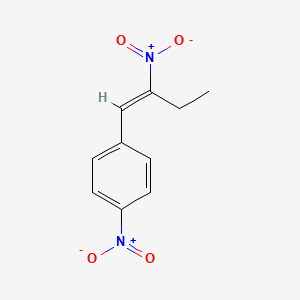

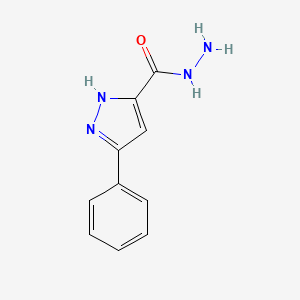

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

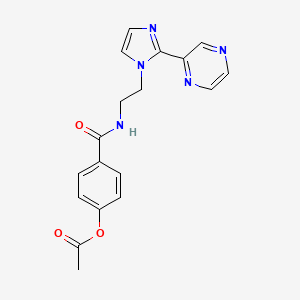

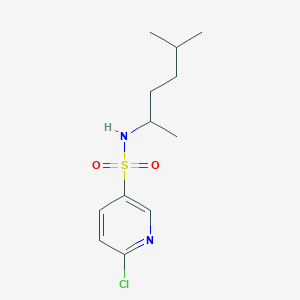

![3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545349.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)